![molecular formula C11H7BrF4N2O2 B2492848 Ethyl 6-bromo-8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate CAS No. 2379918-57-5](/img/structure/B2492848.png)
Ethyl 6-bromo-8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines can be achieved through several methods, including Cu-catalyzed aerobic oxidative conditions utilizing ethyl tertiary amines as carbon sources. This process allows for broad substrate scope and good functional group tolerance, producing diversified and valuable products (Rao, Mai, & Song, 2017). Additionally, the synthesis from trifluoroacetonitrile and pyridinium t-butoxycarbonylmethylide has been documented to produce 3-(t-Butoxycarbonyl)-2-(trifluoromethyl)imidazo[1,2- a ]-pyridine (Banks & Thomson, 1984).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through density functional theory (DFT) and compared with X-ray diffraction values, providing insights into the conformational analysis and physicochemical properties (Geng et al., 2022). This analysis is crucial for understanding the electronic structure and reactivity of the compound.
Chemical Reactions and Properties
Imidazo[1,2-a]pyridines exhibit a variety of chemical reactions, including regioselective fluorination, direct arylation, and reactions leading to the synthesis of fluorescent probes. These reactions highlight the compound's versatility in organic synthesis and potential applications in creating biologically active molecules (Liu et al., 2015), (Cao et al., 2012).
Scientific Research Applications
Synthesis and Application in Medicinal Chemistry
Ethyl 6-bromo-8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate and its derivatives have been explored extensively in the synthesis of various novel compounds. For example, the compound has been used in the synthesis of new imidazo[1,2-a]pyrimidine compounds, highlighting its utility in developing potentially biologically active molecules (Liu, 2013). Additionally, it has been employed in the synthesis of novel pyrido[1′,2′:1,2]imidazo[5,4‐d]‐1,2,3‐triazinones from imidazo[1,2‐a]pyridines, further showcasing its versatility in the creation of complex heterocyclic structures with potential pharmaceutical applications (Zamora et al., 2004).
Material Science and Chemistry
In material science and chemistry, this compound has been used for synthesizing Spiro[2-cyclopentene-1,3’-imidazo[1,2-a]pyridine] derivatives. These derivatives demonstrate interesting behavior in their 1H-NMR spectra, indicative of their potential application in molecular structure analysis and material characterization (Abe et al., 2010).
Anti-Microbial and Anti-Viral Research
The antimicrobial activity of some imidazo-[1,2-a]pyridine-2-carboxylic acid arylidenehydrazide derivatives synthesized from this compound has been studied, showing the compound's potential in the development of new antimicrobial agents (Turan-Zitouni et al., 2001). Moreover, derivatives of this compound have been evaluated for their anti-hepatitis B virus (HBV) activity, demonstrating its significance in antiviral drug development (Chen et al., 2011).
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, the core structure of this compound, are known to interact with a variety of biological targets. They have shown promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . .
Safety and Hazards
Future Directions
Imidazopyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests potential future directions in the development of new TB drugs .
properties
IUPAC Name |
ethyl 6-bromo-8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF4N2O2/c1-2-20-10(19)7-8(11(14,15)16)17-9-6(13)3-5(12)4-18(7)9/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDBIWFPWGOLLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=C(C=C2F)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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